molecular formula C19H24N4O B2514088 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide CAS No. 1797077-85-0

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide

Cat. No. B2514088
M. Wt: 324.428
InChI Key: IKRXOPUNFALWPA-UHFFFAOYSA-N
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Description

The compound "3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide" is a chemical entity that appears to be structurally related to a variety of pharmacologically active compounds. These compounds are characterized by the presence of a piperidine or piperazine ring, which is often linked to a propanamide moiety. The presence of phenyl and pyrimidinyl groups suggests potential interactions with biological targets, possibly leading to various biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides were synthesized by reacting substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium . Similarly, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides were prepared by incorporating a 1-methyl-1H-tetrazol-5-ylthio moiety as a pharmacophore . These methods provide a framework for the synthesis of related compounds, including the one .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of fentanyl analogs was determined using 1H- and 13C-NMR spectroscopy and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in their structure. The piperidine and piperazine rings, along with the propanamide moiety, are known to participate in various chemical reactions. These reactions can lead to the formation of new compounds with potential pharmacological activities. For instance, the synthesis of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides involved the transformation of N-pyridinylpropenamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar functional groups like amides suggests that these compounds may have moderate solubility in water and organic solvents. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also influenced by these physical and chemical properties.

Case Studies and Biological Activity

Several case studies have demonstrated the biological activity of related compounds. For instance, N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide showed potent gastric acid antisecretory activity in rats . Another study found that N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides inhibited tyrosinase and melanin, with potential applications in depigmentation drugs . Additionally, some N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives exhibited anticonvulsant activity, suggesting their potential as antiepileptic drugs . These case studies highlight the therapeutic potential of compounds structurally related to "3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide".

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Research on derivatives structurally related to 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide has shown significant anti-angiogenic and DNA cleavage activities. These derivatives were synthesized and characterized, then evaluated for their ability to inhibit angiogenesis using the chick chorioallantoic membrane model. The studies revealed that certain compounds among these derivatives could efficiently block the formation of blood vessels in vivo and exhibited considerable DNA binding and cleavage abilities, suggesting potential applications in anticancer therapies (Vinaya et al., 2017).

Antitumor Activity

Further investigations into compounds with similar structures have demonstrated significant antitumor activities. These compounds were tested against various tumor cell lines both in vitro and in vivo, showing potent cytotoxic effects and promising therapeutic potential against different types of cancer. The modifications in the molecular structure, such as the inclusion of chloropyridinyl and fluorophenylpiperazinyl groups, have been linked to the enhanced cytotoxicity and antitumor efficacy of these compounds (H. Naito et al., 2005).

Molecular Assembly and Hydrogen Bonding

The structural analysis of closely related compounds has revealed different ring conformations and polarized electronic structures, leading to diverse hydrogen-bonded assemblies ranging from zero to three dimensions. Such molecular arrangements suggest potential applications in the development of novel materials or molecular devices based on hydrogen bonding and molecular self-assembly (Lina M. Acosta et al., 2013).

Metabolic Pathways

The metabolism of structurally similar antineoplastic tyrosine kinase inhibitors in patients has provided insights into the main metabolic pathways of these compounds in humans. Understanding the metabolism can inform the design of derivatives with improved pharmacokinetic profiles and reduced toxicity, enhancing their therapeutic efficacy in chronic conditions like myelogenous leukemia (Aishen Gong et al., 2010).

Anti-Inflammatory Activity

Compounds incorporating the piperidine moiety and related structures have demonstrated potent anti-inflammatory activities. Through synthesis and characterization, these compounds were evaluated for their efficacy in reducing inflammation, revealing certain derivatives as promising candidates for the development of new anti-inflammatory drugs (A. Rajasekaran et al., 1999).

Future Directions

Future research could focus on the synthesis of novel derivatives of this compound and evaluation of their biological activity .

properties

IUPAC Name

3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-8,11-12H,2,5-6,9-10,13-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXOPUNFALWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide

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